molecular formula C23H16N4 B2539185 1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole CAS No. 685106-71-2

1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole

Cat. No. B2539185
CAS RN: 685106-71-2
M. Wt: 348.409
InChI Key: YVYVJGXSDFOSEC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole” is complex, with a benzimidazole core substituted with a phenyl group and a pyrimidinyl group . The exact conformation and spatial arrangement of these groups could be determined using techniques such as X-ray crystallography .

Scientific Research Applications

Chemistry and Properties

Benzimidazole derivatives, including the specified compound, have been extensively reviewed for their chemical diversity and applications. These compounds exhibit a range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities due to their complex chemical nature. The review of Boča, Jameson, and Linert (2011) highlights the preparation procedures, properties of organic compounds, and their protonated/deprotonated forms, offering a comprehensive understanding of their chemistry and potential applications beyond pharmaceuticals (Boča, Jameson, & Linert, 2011).

Optoelectronic Materials

The incorporation of benzimidazole and pyrimidine fragments into π-extended conjugated systems has been shown to create novel optoelectronic materials. Research by Lipunova et al. (2018) discusses the importance of these compounds in developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. These materials are also of interest for nonlinear optical materials and colorimetric pH sensors, highlighting the versatile applications of benzimidazole derivatives in optoelectronics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biological Impact and Mechanism of Action

Benzimidazole fungicides have been researched for their mode of action as specific inhibitors of microtubule assembly, which is crucial for understanding their biological impact beyond pharmacology. Davidse's work (1986) provides insight into their mechanism of action by binding to the tubulin molecule, a fundamental process relevant to both agricultural and medical research (Davidse, 1986).

Anticancer Potential

The anticancer potential of benzimidazole derivatives, particularly focusing on their mechanism of action, such as DNA intercalation and enzyme inhibition, is a significant area of research. Akhtar et al. (2019) review the design and synthesis strategies of benzimidazole derivatives as anticancer agents, providing a foundation for understanding their role in cancer treatment beyond their pharmacokinetic profiles (Akhtar et al., 2019).

properties

IUPAC Name

1-[4-(2-phenylpyrimidin-4-yl)phenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4/c1-2-6-18(7-3-1)23-24-15-14-20(26-23)17-10-12-19(13-11-17)27-16-25-21-8-4-5-9-22(21)27/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYVJGXSDFOSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)N4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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